5-Chloro-2-nitrobenzyl alcohol

Übersicht

Beschreibung

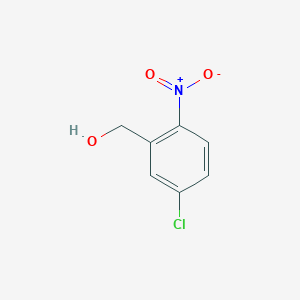

5-Chloro-2-nitrobenzyl alcohol: is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is characterized by a benzene ring substituted with a chlorine atom at the fifth position, a nitro group at the second position, and a hydroxymethyl group at the first position. This compound is typically found as a light yellow to brown crystalline powder .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrobenzyl alcohol can be synthesized through various methods. One common approach involves the nitration of 5-chlorobenzyl alcohol, followed by reduction of the nitro group to form the desired product . The nitration reaction typically requires concentrated nitric acid and sulfuric acid as catalysts, while the reduction step can be achieved using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Chloro-2-nitrobenzyl alcohol can undergo oxidation reactions to form 5-chloro-2-nitrobenzaldehyde.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products:

Oxidation: 5-Chloro-2-nitrobenzaldehyde.

Reduction: 5-Chloro-2-aminobenzyl alcohol.

Substitution: Various substituted benzyl derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Chloro-2-nitrobenzyl alcohol serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, making it a valuable building block in organic synthesis .

Photolabile Protecting Group

In biological research, this compound is utilized as a photolabile protecting group for the controlled release of bioactive molecules. The photochemical properties enable precise spatial and temporal control over the release of therapeutic agents upon exposure to specific wavelengths of light. This application is particularly useful in drug delivery systems where targeted release is crucial .

Analytical Chemistry

The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). A typical mobile phase includes acetonitrile and water, which facilitates the separation and quantification of this compound in complex mixtures. This method is scalable for preparative separations and suitable for pharmacokinetic studies .

Case Studies

- Synthesis of Indazolones : Research demonstrated that treating a mixture of this compound with n-butylamine under UV light resulted in the formation of indazolone derivatives. The yields varied based on reaction conditions, indicating the influence of environmental factors on the effectiveness of this compound as a precursor in synthetic pathways .

- Photochemical Reactions : A study explored the use of this compound in photochemical reactions leading to substituted indazolones. The results highlighted the compound's utility in generating complex molecular architectures through light-mediated processes .

- Carbamate Synthesis : Another application involved using this compound in the synthesis of carbamates from amines and alcohols under mild conditions. This process showcased its role in facilitating reactions that are essential for developing various agrochemical products .

Wirkmechanismus

The mechanism of action of 5-chloro-2-nitrobenzyl alcohol involves its ability to undergo photolysis, releasing the active molecule upon exposure to light . This property is exploited in photochemical reactions where the compound serves as a protecting group that can be removed under specific conditions . The molecular targets and pathways involved depend on the specific application and the nature of the bioactive molecule being released .

Vergleich Mit ähnlichen Verbindungen

2-Nitrobenzyl alcohol: Similar structure but lacks the chlorine substituent.

4-Chloro-2-nitrobenzyl alcohol: Chlorine substituent at the fourth position instead of the fifth.

3-Methyl-2-nitrobenzyl alcohol: Methyl group instead of chlorine.

Uniqueness: 5-Chloro-2-nitrobenzyl alcohol is unique due to the presence of both chlorine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and photolabile properties . This combination of functional groups makes it particularly useful in applications requiring controlled release of bioactive molecules and in the synthesis of complex organic compounds .

Biologische Aktivität

5-Chloro-2-nitrobenzyl alcohol (C₇H₆ClNO₃) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant studies and data.

This compound features a chlorinated and nitrated benzyl group, which significantly influences its reactivity and biological activity. The presence of both chlorine and nitro groups contributes to its unique chemical behavior, making it a valuable compound in organic synthesis and biological research.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of lipoxygenase enzymes , which are crucial in inflammatory processes. Inhibiting these enzymes suggests potential therapeutic applications in treating inflammatory diseases or conditions associated with oxidative stress .

Table 1: Summary of Biological Activities

Antimicrobial Properties

In studies evaluating antimicrobial activity, derivatives of this compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed using the agar diffusion method, with results indicating significant inhibition zones compared to control substances .

Case Studies

- Enzyme Interaction Studies : A study demonstrated that derivatives of this compound effectively interacted with lipoxygenase enzymes, providing insights into their mechanism of action. The binding affinities were evaluated through biochemical assays, revealing promising inhibitory effects.

- Antimicrobial Screening : A research article presented findings on the synthesis of Schiff bases from this compound. These compounds were screened for antimicrobial activity against various bacterial strains, showing significant activity at concentrations around 100 µg/mL .

Applications in Research

This compound serves multiple roles in research:

- Bioconjugation : It is employed as a linker molecule to attach biomolecules such as proteins or antibodies to fluorescent dyes, enabling tracking within living cells.

- Synthesis of Photoresponsive Materials : The compound has been utilized in creating photoresponsive polymers that can be activated by light, paving the way for innovative drug delivery systems and sensors.

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Chloro-2-nitrobenzyl alcohol, and what factors influence yield optimization?

- Methodology :

- Nitration of Benzyl Alcohol Derivatives : Nitration of substituted benzyl alcohols (e.g., chlorinated precursors) using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration. Co-production with positional isomers (e.g., para-nitro derivatives) requires chromatographic separation .

- Esterification-Reduction : Reaction of 2-nitrobenzyl alcohol derivatives with chloroacetyl chloride in dichloromethane/pyridine at low temperatures (273–278 K), followed by reduction to yield the alcohol. Yields depend on stoichiometric ratios and purity of intermediates .

- Critical Factors : Solvent polarity (e.g., dichloromethane vs. benzene), reaction time, and temperature control to minimize side reactions (e.g., hydrolysis or decomposition) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodology :

- ¹H/¹³C NMR : Monitor aromatic proton splitting patterns (e.g., meta-chloro and ortho-nitro substituents) and hydroxyl (-OH) resonance at δ ~4.5–5.0 ppm. Carbon signals for nitro (C-NO₂) and chloro (C-Cl) groups appear at δ ~140–150 ppm and δ ~110–120 ppm, respectively .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C-H⋯O hydrogen bonds) and dihedral angles between aromatic rings and substituents. Planarity deviations (<5°) indicate steric or electronic effects .

- IR Spectroscopy : Identify O-H stretching (~3300–3500 cm⁻¹), nitro group asymmetrical/symmetrical stretches (~1520 and 1350 cm⁻¹), and C-Cl vibrations (~700–800 cm⁻¹) .

Advanced Questions

Q. How does the electronic environment of the nitro and chloro substituents affect the stability and reactivity of this compound under varying reaction conditions?

- Methodology :

- Electrophilic Substitution : The nitro group (-NO₂) acts as a strong electron-withdrawing meta-director, while the chloro (-Cl) substituent is a weaker ortho/para-director. Competitive regioselectivity in further reactions (e.g., sulfonation) depends on solvent polarity and Lewis acid catalysts .

- Thermal Stability : Decomposition risks at temperatures >150°C due to nitro group instability. Differential Scanning Calorimetry (DSC) can assess exothermic peaks associated with decomposition .

- Hydrogen Bonding : Intramolecular C-H⋯O interactions stabilize the molecular conformation but may reduce solubility in non-polar solvents .

Q. What strategies can resolve contradictions in reported physical properties (e.g., melting points) of this compound across different studies?

- Methodology :

- Purity Assessment : Use High-Performance Liquid Chromatography (HPLC) to quantify impurities (e.g., residual isomers or unreacted precursors). Commercial samples often report >97% purity but may contain trace solvents .

- Recrystallization Optimization : Test solvent systems (e.g., methanol/dichloromethane mixtures) to improve crystal homogeneity. Slow evaporation at 4°C enhances lattice formation .

- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-Chloro-2-nitrobenzyl alcohol, MP: 72–74°C) to identify trends in substituent effects .

Q. How do solvent polarity and temperature influence the regioselectivity of nitration in benzyl alcohol derivatives leading to this compound?

- Methodology :

- Polar Solvents (e.g., H₂SO₄) : Enhance nitronium ion (NO₂⁺) formation, favoring meta-substitution due to electron-deficient aromatic rings. Lower temperatures (0–5°C) reduce kinetic competition from para-isomers .

- Non-Polar Solvents (e.g., CCl₄) : Favor radical nitration pathways, increasing ortho/para product ratios. Additives like FeCl₃ can modulate selectivity by coordinating with nitro groups .

- Kinetic vs. Thermodynamic Control : High-temperature reactions (e.g., 50°C) may favor thermodynamically stable meta-products, while low temperatures trap kinetic intermediates .

Eigenschaften

IUPAC Name |

(5-chloro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZTHQGJXPEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223309 | |

| Record name | 5-Chloro-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73033-58-6 | |

| Record name | 5-Chloro-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73033-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073033586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.